Home > Products > Building Blocks P5852 > 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine - 24415-66-5

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-309452
CAS Number: 24415-66-5
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 24415-66-5. Its linear formula is C6H5ClN4 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 168.59 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported in various studies . For instance, one study developed efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- [1,2,4]triazolo [1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be represented by the InChI code: 1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H2,(H,8,9,10) . The 3D structure of the compound can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.59 and is solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

  • Compound Description: MTPPN is a phthalonitrile compound investigated for its potential as a drug candidate. Studies have explored its structural and spectral properties using TD-DFT methods, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. Molecular docking simulations suggest that MTPPN exhibits inhibitory activity against enzymes such as AChE, BChE, and α-GLY proteins. []
  • Relevance: MTPPN shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural difference is the substitution of the chlorine atom in the target compound with an oxygen-linked phthalonitrile group at the 7-position in MTPPN. []

cis-[PtCl2(Hmtpo-N3)2].2H2O (1)

  • Compound Description: This compound is a cisplatin analogue with antitumor properties. It features two Hmtpo (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine) ligands coordinated to a central platinum atom in a cis configuration. Studies have investigated its reactivity with model nucleobases, DNA interaction, and anticancer activity against human cancer cell lines (MCF-7 breast carcinoma and A121 ovarian carcinoma). []
  • Relevance: The Hmtpo ligand in this platinum complex is structurally similar to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Both compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure. The main difference lies in the presence of a chlorine atom at the 7-position in the target compound, while Hmtpo has an oxo group at the 7-position and lacks a substituent at the 5-position. []
  • Compound Description: These are palladium and platinum organometallic complexes containing the HmtpO ligand (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine). []
  • Relevance: The HmtpO ligand in these complexes shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The primary structural difference lies in the presence of a chlorine atom at the 7-position in the target compound, while HmtpO has an oxo group at the 7-position and lacks a substituent at the 5-position. []
  • Compound Description: These are palladium and platinum complexes featuring two HmtpO ligands (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine) in a head-to-head atropisomer configuration. []
  • Relevance: Similar to the previous compounds, the HmtpO ligand in these complexes shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the presence of a chlorine atom at the 7-position in the target compound, whereas HmtpO has an oxo group at the 7-position and lacks a substituent at the 5-position. []

[Pd(tmeda)(C6F5)(mtpO)]

  • Compound Description: This palladium complex contains the anionic mtpO ligand, which is the deprotonated form of HmtpO (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine). []
  • Relevance: The mtpO ligand is structurally related to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. They share the core [, , ]triazolo[1,5-a]pyrimidine structure, but mtpO exists in its deprotonated form and has an oxo group at the 7-position, while the target compound has a chlorine substituent at the 7-position. []
  • Compound Description: This is a dinuclear palladium complex bridged by two deprotonated mtpO ligands. []
  • Relevance: Like the previous compounds, the mtpO ligand in this complex is structurally related to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine due to the shared [, , ]triazolo[1,5-a]pyrimidine core. The difference lies in the deprotonated state and the oxo group at the 7-position of mtpO compared to the chlorine substituent in the target compound. []
  • Compound Description: These are dinuclear palladium and platinum complexes where two metal centers are bridged by two deprotonated mtpO ligands. []
  • Compound Description: These palladium and platinum complexes contain both the neutral HmtpO ligand and its deprotonated form, mtpO. Interestingly, these complexes exhibit prototropic exchange between the two heterocyclic ligands. []
  • Relevance: Both the HmtpO and mtpO ligands in these complexes are structurally related to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine as they share the core [, , ]triazolo[1,5-a]pyrimidine structure. The differences lie in the presence of a chlorine atom at the 7-position in the target compound, while HmtpO and mtpO have an oxo group at that position, and mtpO is in its deprotonated form. []

6-Acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (3)

  • Compound Description: This compound serves as a precursor in cyclocondensation reactions with hydroxylamine or hydrazine to form various triazolopyrimidine derivatives. []
  • Relevance: Compound 3 shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural differences are the presence of a phenyl group at the 7-position and an acetyl group at the 6-position in compound 3, whereas the target compound has a chlorine atom at the 7-position and a hydrogen atom at the 6-position. []
  • Compound Description: This compound is a product of the cyclocondensation reaction between 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (3) and hydroxylamine. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, but it has undergone further modification through cyclocondensation, resulting in a fused isoxazole ring. []

3a,4,9,9a-Tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine (4b)

  • Compound Description: This compound is synthesized via cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (3) with hydrazine. It can undergo pyrimidine ring cleavage in the presence of methanolic hydrogen chloride. []
  • Relevance: Like the previous compound, this compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine but has a fused pyrazole ring due to cyclocondensation. []

(5-Amino-1,2,4-triazol-1-yl)(3,5-dimethylpyrazol-4-yl)phenylmethane (5)

  • Compound Description: This compound is formed by the cleavage of the pyrimidine ring in 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine (4b) under acidic conditions. []
  • Relevance: Although not a direct derivative, this compound originates from a [, , ]triazolo[1,5-a]pyrimidine precursor and highlights the reactivity of this class of compounds. Its structural similarity lies in the presence of the 1,2,4-triazole moiety. []

7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds represents a series of derivatives synthesized via reactions of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones. These compounds are of interest for their potential biological activity. []
  • Relevance: These derivatives share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural difference is the substitution pattern at the 2- and 7-positions. While the target compound has a chlorine atom at the 7-position and no substituent at the 2-position, this group of compounds has an aryl group at the 7-position and an amino group at the 2-position. []

5-Aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: This family of compounds is synthesized via the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-2-buten-1-ones. These derivatives are notable for their potential biological activity. []
  • Relevance: These derivatives also share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Similar to the previous group, the key structural distinction lies in the substitution pattern at the 2-, 5-, and 7-positions. This group features an aryl group at the 5-position, a methyl group at the 7-position, and an amino group at the 2-position, differing from the target compound's chlorine at the 7-position and lack of substituents at the 2- and 5-positions. []

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine

  • Compound Description: This compound is the central structural motif in many of the discussed research papers. While not a direct derivative, its crystal structure and molecular packing have been studied, providing insights into the intermolecular interactions of this class of compounds. []
  • Relevance: This compound represents the core structure of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, lacking only the chlorine substituent at the 7-position. []

5-Methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)

  • Compound Description: This compound is a ligand in several mononuclear chlorido platinum(II) complexes investigated for their in vitro cytotoxic activity against human tumor cell lines. []
  • Relevance: Ibmtp shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. They differ in their substituents at the 7-position, where ibmtp has an isobutyl group, and the target compound has a chlorine atom. []

N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam)

  • Compound Description: Flumetsulam is a herbicide investigated for its anaerobic aquatic degradation as a potential route for dissipation in the environment. []
  • Relevance: Flumetsulam belongs to the [, , ]triazolo[1,5-a]pyrimidine class, similar to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural differences are the presence of a 2,6-difluorophenyl-sulfonamide group at the 2-position in Flumetsulam, whereas the target compound lacks any substituent at this position. Additionally, Flumetsulam lacks any substituent at the 7-position, while the target compound has a chlorine atom. []

7-Ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

  • Compound Description: This compound is an ester whose structure has been elucidated through X-ray crystallography, confirming its isomeric configuration. This compound is relevant in the context of heterocyclic chemistry and its potential for designing antiviral agents. []
  • Relevance: This ester shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The main difference lies in the presence of an ethoxycarbonylmethyl substituent at the 7-position in the ester, while the target compound has a chlorine atom at that position. []

7-(Arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds encompasses a series of derivatives where the aryl group and its substitution pattern vary. These compounds have been studied for their crystal structures and intermolecular interactions, revealing variations in hydrogen bonding patterns and supramolecular assemblies based on the substituents present. []

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile

  • Compound Description: Designed and synthesized as a potential antitumor agent, this compound features a cyano group at the 6-position of the triazolopyrimidine scaffold. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The main structural difference lies in the presence of a cyano group at the 6-position in this compound and a chlorine substituent at the 7-position in the target compound. []

4-((2-Hydroxyethoxy)methyl)-5-methyl-2-methylmercapto-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one

  • Compound Description: This compound exhibits potent antiviral activity against the West Nile Virus (WNV) and is under investigation for its potential use in treating WNV infections in humans and animals. []

Methyl 5′-(2-hydroxyphenyl)-4′,5′,6′,7′-tetrahydrospiro[2H-1-benzopyran-2,7′-1,2,4-triazolo[1,5-a]pyrimidine]-3-carboxylate

  • Compound Description: This compound is characterized by its unique spirocyclic structure, featuring a benzopyran ring system fused to the triazolopyrimidine moiety. Its crystal structure reveals two independent molecules in the asymmetric unit, with variations in the conformation of the pyrimidine ring and the orientation of the hydroxyphenyl substituent. []

2-Amino[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: This broad group of compounds encompasses various C-6 ester-substituted amino-TZP analogues, synthesized through a Biginelli-like multicomponent reaction (MCR). These compounds are of significant interest for their potential antiviral activity against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2. []
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, but they exhibit structural variations at the 2-, 5-, 6-, and 7-positions. While the target compound has a chlorine atom at the 7-position and no substituents at the other positions, this group of compounds features an amino group at the 2-position, and various substituents at the 5-, 6-, and 7-positions. []

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is characterized by its nearly planar bicyclic triazolopyrimidine ring system and has been structurally elucidated through X-ray crystallography. []

8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines

  • Compound Description: These compounds are synthesized through a bromine-mediated oxidative cyclization of aldehyde-derived hydrazones and are considered useful synthetic intermediates due to the presence of halogen functionalities on the pyrimidine nucleus, allowing for various chemical transformations. []
  • Relevance: Although structurally distinct, these compounds belong to the broader family of triazolopyrimidines, highlighting the diversity within this class of heterocyclic compounds. These compounds are isomers of [, , ]triazolo[1,5-a]pyrimidines, including the target compound, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. []

1,2,4-Triazolo[1,5-c]pyrimidines

  • Compound Description: This family of compounds represents a group of isomers of [, , ]triazolo[4,3-c]pyrimidines, and they can be accessed through a base- or acid-promoted Dimroth rearrangement of the [4,3-c] isomers. []
  • Relevance: Similar to the previous group, these compounds are isomers of [, , ]triazolo[1,5-a]pyrimidines, including the target compound, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, highlighting the structural diversity within the triazolopyrimidine class. []
  • Compound Description: UP 269-6 is a non-peptide angiotensin II antagonist that has undergone clinical trials for treating hypertension and chronic heart failure. []
  • Relevance: UP 269-6 is an example of a biologically active [, , ]triazolo[1,5-c]pyrimidine derivative, showcasing the therapeutic potential of this class of compounds, which are isomers of [, , ]triazolo[1,5-a]pyrimidines, including the target compound. []

2-(Alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds was developed as inhibitors of cAMP phosphodiesterase, targeting potential cardiovascular applications. []
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The main difference lies in the 2- and 7-position substituents. These derivatives feature an alkylthio group at the 2-position and various substituents at the 5- and 7-positions, whereas the target compound has a chlorine atom at the 7-position and no substituents at the 2- and 5-positions. []

8-tert-Butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine (23)

  • Compound Description: Compound 23 exhibits potent coronary vasodilating activity, surpassing that of trapidil. Moreover, it demonstrates antihypertensive activity comparable to guanethidine sulfate, making it a promising candidate for cardiovascular drug development. []

5-Chloro-6-(trifluorophenyl)-N-fluoroalkyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amines

  • Compound Description: This group of compounds represents a series of triazolopyrimidines investigated for their anticancer activity. They exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro while not competing with paclitaxel for binding. []

5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (1)

  • Compound Description: This compound serves as a reactive species in reactions with α,β-unsaturated carbonyl compounds, leading to the formation of alkylated heterocycles. []

5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (5)

  • Relevance: Compound 5 also shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine but differs by having a phenyl group at the 7-position, while the target compound has a chlorine atom at that position. []

N-Anilino-2-substituted-5-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-7-amine derivatives

  • Compound Description: This series of compounds exhibits promising antiproliferative activity against cancer cell lines Bel-7402 and HT-1080, surpassing the activity of cisplatin in several instances. []

5-Chloro-7-methyl(8) and 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (10)

  • Compound Description: These compounds are synthesized through an unequivocal synthetic route starting from 2-amino-4-chloro-6-methylpyrimidine, demonstrating a distinct approach to constructing the triazolopyrimidine scaffold. []

2-Aryl-5-hydroxy-7-methyl-1,2,4-triazolo-[1,5-a]-pyrimidines (VII)

  • Compound Description: These compounds serve as precursors for the synthesis of N-benzylidene derivatives, which are of interest for their potential biological activities. []

6-Cyano-5-oxo-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (6)

  • Compound Description: This compound acts as a highly versatile building block for synthesizing various tricyclic and tetracyclic ring systems containing the triazolo[1,5-a]pyrimidine skeleton. []

3H-[1,2,3]Triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives

  • Compound Description: This novel heterocyclic ring system is synthesized through a multistep process starting from 2,4-dichloro-6-methylpyrimidin-5-amine. The regioselectivity of the ring closure is studied using density functional theory (DFT) calculations. []
  • Relevance: These compounds, although structurally distinct, highlight the diversity and possibilities for creating fused heterocyclic systems incorporating the triazole and pyrimidine rings, similar to the [, , ]triazolo[1,5-a]pyrimidine core found in 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. []

38. []Benzothieno[2,3-c][1,2,4]triazolo[4,3-a]quinoline (6)

  • Compound Description: This compound, representing a novel heterocyclic ring system, is synthesized from 6-hydrazino[1]benzothieno[2,3-c]quinoline through treatment with formic acid. []
  • Relevance: While structurally distinct, this compound showcases the feasibility of creating complex fused heterocyclic systems incorporating the triazole and pyrimidine rings, much like the [, , ]triazolo[1,5-a]pyrimidine core in 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. []

5-Methyl-6-nitro-7-(p-N,N-dimethylaminophenyl)-1,2,4-triazolo[1,5-a]pyrimidines

  • Compound Description: These compounds, when heated with benzylamine, undergo an unusual transformation to yield 1-hydroxyimidazoles. []
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, but they have a nitro group at the 6-position and a p-N,N-dimethylaminophenyl group at the 7-position, distinct from the chlorine atom at the 7-position in the target compound. [31
Overview

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its molecular formula is C6H5ClN4C_6H_5ClN_4 with a molecular weight of approximately 168.58g/mol168.58\,g/mol . This compound is notable for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, making it a valuable subject for scientific research .

Source and Classification

The compound is classified under triazolopyrimidine derivatives and has been studied for its potential in various biochemical applications. It is identified by the CAS number 24415-66-5 and can be sourced from chemical suppliers such as BenchChem and PubChem .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in a solvent such as acetic acid. The resulting intermediate undergoes further transformation using phosphorus oxychloride (POCl3) to yield the target compound .

Reaction Scheme

  1. Cyclization: H-1,2,4-triazol-5-amine + Ethyl 4-chloro-3-oxobutanoate → Intermediate.
  2. Conversion: Intermediate + Phosphorus Oxychloride → 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine.
Molecular Structure Analysis

Spectral Information

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of this compound.

Chemical Reactions Analysis

Reactions and Technical Details

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is reactive due to its functional groups. Key reactions include:

  • Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles (e.g., amines or thiols), leading to diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
  • Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form polycyclic structures.

Common reagents for these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride .

Mechanism of Action

Process and Data

The mechanism of action for 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine primarily involves its interaction with tubulin. It inhibits tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This inhibition leads to antiproliferative effects on cancer cells; for instance, it has shown an IC50 value of 0.53μM0.53\mu M against HCT-116 colon cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Appearance: Typically a solid form.
  • Purity: Generally around 95% .

Chemical Properties

Key chemical properties include:

Applications

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine finds applications in various scientific fields:

  • Pharmaceutical Research: As a lead compound in drug development targeting cancer and infectious diseases due to its biological activity.
  • Biochemical Studies: Used in studies focusing on microtubule dynamics and cellular processes.
  • Synthetic Chemistry: Acts as an intermediate or building block for synthesizing more complex molecules .
Synthetic Methodologies and Reaction Pathways

Classical Cyclocondensation Approaches for Triazolopyrimidine Core Assembly

The synthesis of 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine relies predominantly on cyclocondensation between 5-amino-1,2,4-triazole (AT) and β-dicarbonyl precursors. This method exploits the nucleophilicity of the exocyclic amino group in AT, which attacks the electrophilic carbonyl carbon of 1,3-dicarbonyl compounds. Subsequent dehydration and ring closure yield the bicyclic triazolopyrimidine core. For 5-methyl derivatives, acetylacetone (pentane-2,4-dione) serves as the optimal precursor, where the methyl group is incorporated directly at the C5 position during cyclization [4] [8].

A representative protocol involves refluxing equimolar quantities of AT and acetylacetone in glacial acetic acid for 6–8 hours, achieving yields of 70–75% for the 5-methyl-7-hydroxy intermediate [4]. The reaction proceeds via initial formation of a Schiff base, followed by intramolecular cyclization and aromatization. This intermediate is crucial for subsequent functionalization, particularly chlorination at C7. Alternative solvents like ethanol or water reduce yields to 50–60%, underscoring the role of acetic acid in facilitating both solubility and dehydration [4] [8].

Table 1: Classical Cyclocondensation Routes for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine Intermediates

PrecursorSolventTemperatureTime (h)ProductYield (%)
Acetylacetone + ATGlacial Acetic AcidReflux85-Methyl-7-hydroxy derivative70–75
Ethyl acetoacetate + ATEthanolReflux105-Methyl-7-hydroxy derivative55–60
1,1,3,3-Tetramethoxypropane + ATWater100°C125-Methyl-7-hydroxy derivative50

Optimization of Substituent Introduction: Chlorination and Methylation Strategies

Chlorination Optimization:The 7-hydroxy group of the triazolopyrimidine intermediate undergoes nucleophilic substitution using chlorinating agents. Phosphorus oxychloride (POCl₃) is most effective, acting as both solvent and reagent. Standard conditions involve refluxing the hydroxy intermediate in neat POCl₃ (5–10 equivalents) for 4–6 hours, yielding 85–90% of the 7-chloro product [5]. Catalysts like N,N-diethylaniline (5 mol%) enhance regioselectivity by minimizing di- or tri-chlorinated byproducts. Microwave-assisted chlorination (150°C, 30 min) further improves efficiency, achieving 95% conversion [5].

Methylation Strategies:While the 5-methyl group originates from acetylacetone, alternative methylation routes exist for analogs. Direct C5 methylation via lithium diisopropylamide (LDA)-mediated deprotonation at C5 followed by methyl iodide quenching is feasible but yields ≤40% due to competing N-alkylation [8]. A superior approach involves condensation of pre-methylated triazoles with diketones. For instance, 3-amino-5-methyl-1,2,4-triazole with acetylacetone yields 5,7-dimethyl derivatives, which are subsequently chlorinated selectively at C7 [4].

Table 2: Chlorination and Methylation Optimization Parameters

Reaction TypeReagent/ConditionsTemperatureTimeYield (%)Key Observation
ChlorinationPOCl₃ (neat)110°C (reflux)4–6 h85–90Requires excess POCl₃
POCl₃ + 5% N,N-diethylaniline110°C3 h92Suppresses dichlorination
POCl₃ (microwave)150°C30 min95Rapid, high purity
MethylationLDA/CH₃I (THF, –78°C)–78°C to 25°C2 h35–40Low yield due to N-alkylation
Pre-methylated triazole + acetylacetoneReflux (AcOH)8 h75Direct C5 incorporation

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation significantly accelerates both cyclocondensation and chlorination steps. Cyclocondensation of AT and acetylacetone under solvent-free conditions (150°C, 20 min) delivers the 7-hydroxy intermediate in 80% yield, compared to 70% under conventional heating [4]. This method enhances reaction kinetics through dipole polarization and reduces decomposition. Similarly, chlorination using POCl₃ under microwave irradiation (300 W, 150°C, 30 min) achieves near-quantitative conversion, minimizing tar formation [5].

Solvent-free mechanochemical approaches employ ball milling for cyclocondensation. Equimolar mixtures of AT and acetylacetone with silica gel as a solid support undergo milling (30 Hz, 60 min), yielding 78% of the intermediate. This eliminates solvent waste and simplifies purification [4].

Derivatization via Nucleophilic Aromatic Substitution Reactions

The C7 chlorine in 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to electron deficiency at C7 from the adjacent triazole ring. This allows diverse derivatization:

  • Amines: Primary and secondary amines displace chlorine at 80–100°C in aprotic solvents (DMF, acetonitrile). Anilines require catalysis (e.g., CuI/Et₃N) for 60–85% yields [7].
  • Azoles: Imidazole, triazole, and tetrazole salts react under heating (120°C, DMF) to form C-azolyl derivatives. For example, imidazolium chloride yields 7-(1H-imidazol-1-yl)-5-methyltriazolopyrimidine (85%) [7].
  • Alkoxides: Sodium methoxide/ethanol furnishes 7-methoxy analogs (70%), though hydrolysis competes above 60°C [8].

Kinetic studies reveal SNAr at C7 follows a second-order rate law, with electron-donating groups on nucleophiles accelerating substitution. Heterocyclic amines (e.g., piperazine) exhibit higher nucleophilicity than aliphatic amines due to resonance stabilization of the Meisenheimer complex [7].

Table 3: Nucleophilic Aromatic Substitution at C7

NucleophileConditionsProductYield (%)Application Context
PiperidineDMF, 80°C, 4 h7-(Piperidin-1-yl)-5-methyl derivative90Bioactive scaffold synthesis
1H-ImidazoleDMF, CuI/Et₃N, 120°C, 6 h7-(1H-Imidazol-1-yl)-5-methyl derivative85Hybrid heterocycles [7]
4-MethoxyphenethylamineEtOH, reflux, 8 h7-(2-(4-Methoxyphenyl)ethylamino derivative75Anti-TB agents [8]
Sodium methoxideEtOH, 60°C, 2 h7-Methoxy-5-methyl derivative70Solubility enhancement

Hybrid Scaffold Construction: Merging with Heterocyclic Pharmacophores

The SNAr reactivity at C7 enables fusion with pharmacologically relevant heterocycles:

  • Azole Hybrids: Fusion with imidazole, triazole, or benzimidazole via SNAr enhances antimicrobial activity. Hybrids like 7-(1H-1,2,4-triazol-1-yl)-5-methyltriazolopyrimidine show MIC values of 0.83 μM against Mycobacterium tuberculosis [7] [8].
  • Pyridine/Coumarin Conjugates: Suzuki coupling of 7-boronate esters with halopyridines yields biheterocyclic scaffolds. These exhibit cannabinoid receptor modulation (CB2 inverse agonism) [9].
  • Chalcone-Triazolopyrimidines: Knoevenagel condensation at C7 aldehyde derivatives introduces α,β-unsaturated ketones, enhancing anticancer activity [8].

Structural diversification at C5 and C7 is critical for bioactivity. Anti-tubercular SAR reveals that 5-methyl with 7-(4-methoxyphenethyl)amine reduces MIC90 to 0.83 μM, while 5-phenyl analogs lose potency [8].

Table 4: Bioactive Hybrid Scaffolds Derived from 7-Chloro-5-methyltriazolopyrimidine

Hybrid PharmacophoreSynthetic RouteBiological ActivityKey SAR Insight
7-(1,2,4-Triazol-1-yl)SNAr with triazole saltAnti-tubercular (MIC₉₀ = 0.83 μM)Two-carbon linker optimizes potency [8]
7-(Pyridin-4-yl)Suzuki couplingCB2 inverse agonismUnsubstituted pyridine essential [9]
7-(Benzimidazol-1-yl)SNAr with benzimidazoleAnticancer (HepG2 IC₅₀ = 10 μM)N-1 linkage critical

Comprehensive Compound Data Table

Table 5: Identifiers and Properties of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

PropertyValueSource/Reference
Systematic Name7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [5]
CAS Registry Number24415-66-5 [3]
Molecular FormulaC₆H₅ClN₄ [1] [3]
Molecular Weight168.58 g/mol [3] [5]
SMILESCC1=NC2=NC=NN2C(Cl)=C1
InChI KeyNOIPEBKPGPZXNR-UHFFFAOYSA-N [3] [5]
Purity (Commercial)≥95% [5]
Storage Conditions2–8°C (refrigerated) [5]
Typical Packaging5g ($220); 25g ($820); 100g ($2,380)

Properties

CAS Number

24415-66-5

Product Name

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3

InChI Key

NOIPEBKPGPZXNR-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)Cl

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.